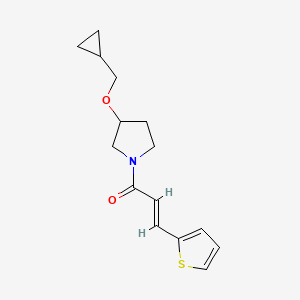

(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

This compound is an enaminone derivative featuring a pyrrolidine ring substituted with a cyclopropylmethoxy group at the 3-position and a thiophen-2-yl moiety linked via a conjugated α,β-unsaturated ketone (prop-2-en-1-one) backbone. Enaminones of this class are known for diverse applications, including medicinal chemistry, due to their ability to act as Michael acceptors or hydrogen-bonding motifs . The cyclopropylmethoxy group introduces steric and electronic effects that may modulate solubility, metabolic stability, and target binding compared to simpler alkoxy substituents.

Properties

IUPAC Name |

(E)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c17-15(6-5-14-2-1-9-19-14)16-8-7-13(10-16)18-11-12-3-4-12/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUZRKOKYQDOTQ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1COC2CCN(C2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound under reductive amination conditions.

Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via an alkylation reaction using cyclopropylmethanol and a suitable leaving group.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a diene and a sulfur source.

Coupling Reactions: The final step involves coupling the pyrrolidine and thiophene rings through a condensation reaction to form the desired enone structure.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropylmethoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Drug Discovery: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Medicine:

Antimicrobial Agents: Research is ongoing to explore its efficacy as an antimicrobial agent.

Industry:

Material Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the application. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on Pyrrolidine and Aromatic Moieties

The target compound’s unique cyclopropylmethoxy-pyrrolidine and thiophen-2-yl groups distinguish it from closely related enaminones. Key analogs and their differences include:

Key Observations :

- The cyclopropylmethoxy group in the target compound likely improves metabolic stability compared to unsubstituted pyrrolidine (e.g., ) or nitro-substituted analogs (e.g., ), as cyclopropane rings resist oxidative degradation.

- Thiophene vs. furan/phenyl : Thiophene’s sulfur atom enhances lipophilicity and may improve membrane permeability relative to furan. It also participates in weaker hydrogen bonding compared to nitro or methoxy groups .

Biological Activity

The compound (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Structure

The compound features a unique combination of functional groups, including a cyclopropylmethoxy substituent and a thiophene ring, which are believed to contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 273.32 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of This compound is hypothesized to involve interaction with specific biological targets, such as enzymes or receptors. For instance, it may act as an enzyme inhibitor by binding to the active site, thus preventing substrate access.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit various pharmacological effects:

- Anticancer Activity : Compounds containing thiophene rings have been studied for their potential to inhibit cancer cell proliferation.

- Anti-inflammatory Properties : The presence of the pyrrolidine moiety may contribute to anti-inflammatory effects, as seen in other related compounds.

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into the potential effects of This compound :

- Antitumor Activity : A study reported that derivatives with thiophene rings exhibited significant inhibition of tumor growth in vitro, targeting pathways involved in cell cycle regulation .

- Enzyme Inhibition : Research on structurally related compounds indicated effective inhibition of key enzymes such as kinases involved in cancer progression . The specific IC50 values for these interactions remain to be determined for this compound.

- Antimicrobial Studies : Similar compounds have demonstrated good antimicrobial activity against various pathogens. In vitro assays showed that certain derivatives could inhibit bacterial growth effectively .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds with similar structures to (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit antiviral activity, particularly against influenza viruses. The presence of the thiophene moiety has been shown to enhance the compound's ability to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase (RdRP). This interaction disrupts the PA-PB1 interface critical for viral polymerase function, leading to reduced viral load in infected cells .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives containing thiophene groups can significantly inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves the induction of apoptosis and cell cycle arrest, suggesting that this compound may similarly promote apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound reveals potential interactions with key biological targets. SAR studies indicate that modifications to the thiophene ring can lead to variations in potency against different cancer cell lines. For instance, substituents on the thiophene group can influence binding affinity and biological activity, highlighting the importance of structural optimization in drug development.

Case Study 1: Antiviral Efficacy

In a study focused on antiviral efficacy, a series of thiophene-based compounds were synthesized and tested against influenza A virus. The results demonstrated that compounds with cycloalkyl moieties linked to thiophene exhibited significant inhibitory effects on viral replication. The most potent compound showed an IC50 value of 3.3 µM against the PA-PB1 interface, establishing a promising lead for further development as antiviral agents .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer activity of thiophene-containing compounds revealed that those with specific substitutions on the thiophene ring displayed enhanced cytotoxicity against HeLa cells. Flow cytometry analysis confirmed significant apoptotic cell death induced by these compounds, emphasizing the role of the thiophene moiety in enhancing biological activity through apoptotic pathways.

Summary of Findings

The applications of this compound illustrate its potential as a versatile compound in medicinal chemistry:

Q & A

Q. What are the optimal synthetic routes for preparing (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via the Claisen-Schmidt condensation, a common method for chalcone derivatives. Optimize the reaction by using a base catalyst (e.g., NaOH or KOH) in ethanol or acetic acid under reflux. Control stereoselectivity by maintaining anhydrous conditions and monitoring reaction time (4–6 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the (E)-isomer .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

- NMR : Assign proton environments using - and -NMR, focusing on the α,β-unsaturated ketone (δ ~7.5–8.5 ppm for vinylic protons) and thiophene ring (δ ~6.5–7.5 ppm) .

- X-ray crystallography : Grow single crystals via slow evaporation in DCM/hexane. Use SHELXL for refinement, ensuring R-factor < 0.05. Analyze bond lengths (e.g., C=O at ~1.22 Å, C=C at ~1.32 Å) and torsion angles to confirm the (E)-configuration .

Q. What strategies are effective for assessing solubility and stability in different solvents for formulation studies?

Conduct polarity-based solubility tests (e.g., DMSO > ethanol > hexane) and monitor stability via HPLC under varying pH (4–10) and temperature (4–40°C). Use UV-Vis spectroscopy to track degradation (λmax ~300–350 nm for the enone system) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystal packing and stability of this compound?

Perform Hirshfeld surface analysis to identify dominant interactions. Weak C–H⋯O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8–4.2 Å between thiophene rings) likely stabilize the lattice. Use graph set analysis (e.g., motifs) to classify hydrogen-bonding patterns .

Q. What computational approaches (e.g., DFT, molecular docking) can elucidate electronic properties and potential bioactivity?

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV) and electrostatic potential maps to predict reactivity .

- Docking : Target enzymes like trypanothione reductase (PDB: 2W0H) using AutoDock Vina. Validate binding poses with MD simulations (100 ns, AMBER) and MM-PBSA free-energy calculations .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

Re-examine solvent effects (e.g., IEF-PCM model in DFT) and conformational flexibility. For NMR shifts, compare GIAO-calculated vs. experimental values. If discrepancies persist (e.g., thiophene proton shifts), consider dynamic effects like hindered rotation .

Q. What mechanistic insights explain the biological activity of this compound in antiparasitic assays?

Perform in vitro assays against Trypanosoma cruzi (IC determination). Use SEM to observe morphological changes post-treatment. Correlate activity with logP (~2.5–3.5) and membrane permeability predicted by ADMET tools .

Q. Can this compound exhibit mechanofluorochromic behavior, and how can this be evaluated?

Test solid-state fluorescence under mechanical stress (grinding). Monitor emission shifts (Δλ ~20–50 nm) via spectrofluorimetry. Compare XRD patterns pre- and post-stimuli to link optical changes to amorphous-crystalline transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.